molecular formula C13H15N3O B12626669 3-Cyano-N-cyclohexylpyridine-4-carboxamide CAS No. 918948-98-8

3-Cyano-N-cyclohexylpyridine-4-carboxamide

Cat. No.: B12626669
CAS No.: 918948-98-8
M. Wt: 229.28 g/mol
InChI Key: XCAGTICBUTXUHA-UHFFFAOYSA-N
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Description

3-Cyano-N-cyclohexylpyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-N-cyclohexylpyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with cyclohexylamine and a cyanating agent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N-cyclohexylpyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyano-N-cyclohexylpyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyano-N-cyclohexylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active sites, while the cyclohexyl group provides hydrophobic interactions, enhancing binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-N-cyclohexylpyridine-4-carboxamide is unique due to the presence of both the cyano and cyclohexyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and binding affinity, making it a valuable compound for various applications .

Properties

CAS No.

918948-98-8

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

3-cyano-N-cyclohexylpyridine-4-carboxamide

InChI

InChI=1S/C13H15N3O/c14-8-10-9-15-7-6-12(10)13(17)16-11-4-2-1-3-5-11/h6-7,9,11H,1-5H2,(H,16,17)

InChI Key

XCAGTICBUTXUHA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=NC=C2)C#N

Origin of Product

United States

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